1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea
Description
1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea is a urea derivative characterized by a cyclopropyl group at the N1 position and a thiophen-2-ylmethyl substituent at the N3 position. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The structural uniqueness of this compound lies in its thiophene moiety, which may influence electronic properties and binding interactions compared to other heterocyclic substituents.
Properties
IUPAC Name |
1-cyclopropyl-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h1-2,5,7H,3-4,6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWXLLWPHRRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea typically involves the reaction of cyclopropyl isocyanate with thiophen-2-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the thiophene ring or the urea moiety are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yields for urea derivatives vary significantly (24–48%), likely due to steric and electronic effects of substituents.
- The thiophen-2-ylmethyl group’s synthesis may require specialized conditions to preserve the thiophene ring’s integrity.
Key Observations :
- AT9283’s benzoimidazole-pyrazole group confers potent kinase inhibition (IC50 = 1–3 nM), surpassing the activity of thiophene-containing analogues .
- The thiophen-2-ylmethyl group in unrelated compounds (e.g., quinolinylmethylidene derivatives) shows weaker binding (Ki = 2000 nM), suggesting substituent placement critically impacts activity .
Physicochemical and Spectral Properties
Comparative spectral
Biological Activity
1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, and presents findings from various studies.
Chemical Structure
The compound features a urea moiety, which is significant for its biological interactions. Its structure can be represented as follows:
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that urea derivatives, including this compound, exhibit promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications in developing new treatments for tuberculosis .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies have shown that urea derivatives can inhibit tumor cell proliferation. For instance, the compound's structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and others .
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound likely binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the biological system studied .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of various urea derivatives, including this compound, using the MTT assay. The results indicated that compounds with cyclopropyl groups showed enhanced activity against leukemia and solid tumors with IC50 values as low as 0.20 μM .
- Antimycobacterial Activity : In vitro tests demonstrated that certain urea derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead compound in anti-tubercular drug development .
Comparison with Similar Compounds
To understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Forchlorofenuron (CPPU) | Urea derivative | Cytokinin-like activity in plants |
| Thidiazuron (TDZ) | Urea derivative | Enhances adventitious root formation |
| Regorafenib | Urea derivative | Multi-target receptor tyrosine kinase inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
